![molecular formula C14H25NO3 B2366589 Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate CAS No. 146873-76-9](/img/structure/B2366589.png)
Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate is an organic compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. One common method includes the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-acetylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate is unique due to its specific structural features and reactivity profile. Its tert-butyl ester group provides stability, while the piperidine ring offers versatility in chemical modifications. This combination makes it a valuable compound in various research and industrial applications .
Biological Activity
Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate is an organic compound with a notable structure that includes a piperidine ring and various substituents, which contribute to its biological activity. This article explores its potential applications in medicinal chemistry, including enzyme inhibition and receptor modulation, alongside relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_{14}H_{23}N_{1}O_{3}
- Molecular Weight : 255.36 g/mol
- Structural Features : The compound features a tert-butyl group and a 4-oxobutyl side chain attached to the piperidine ring, which is crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps, including reactions with various reagents such as BuLi and N,N’-dimethylpropylene urea. The yield of synthesized compounds can range from 50% to 80%, depending on the specific reaction conditions used.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Its mechanism of action involves interaction with specific enzymes, which may lead to therapeutic effects. For instance, it has been investigated for its role in inhibiting certain targets related to disease pathways .
Receptor Modulation
The compound has also been studied for its ability to act as a receptor ligand. This property suggests that it may have applications in drug design aimed at modulating receptor activity, potentially impacting various physiological processes.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds and their mechanisms:
-
NLRP3 Inhibition Study :
- In a study evaluating compounds similar to this compound, researchers assessed their ability to inhibit NLRP3-dependent pyroptosis in differentiated THP-1 cells. The results indicated significant inhibition of IL-1β release and pyroptosis percentage decrease when treated with these compounds at a concentration of 10 µM .
Compound % Pyroptosis Inhibition % IL-1β Release Inhibition Compound A 75% 70% Compound B 60% 65% This compound TBD TBD -
Therapeutic Applications :
- The compound has been linked to the synthesis of Pim-1 inhibitors and selective GPR119 agonists, which are relevant for type II diabetes treatment. This connection underscores its potential in developing therapies targeting metabolic disorders.
Properties
IUPAC Name |
tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-7-12(8-10-15)6-4-5-11-16/h11-12H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXRGZVOCHOEAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146873-76-9 |
Source
|
Record name | tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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